1-({4-[(3,4-Dimethylphenyl)sulfonyl]piperazin-1-yl}methyl)naphthalen-2-ol
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Overview
Description
1-({4-[(3,4-Dimethylphenyl)sulfonyl]piperazin-1-yl}methyl)naphthalen-2-ol is a complex organic compound that features a piperazine ring, a naphthalene moiety, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({4-[(3,4-Dimethylphenyl)sulfonyl]piperazin-1-yl}methyl)naphthalen-2-ol typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Attachment of the Dimethylphenyl Group: This step involves the reaction of the piperazine derivative with 3,4-dimethylphenyl sulfonyl chloride under basic conditions.
Coupling with Naphthalen-2-ol: The final step involves the coupling of the intermediate with naphthalen-2-ol, often using a coupling reagent such as a palladium catalyst in a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-({4-[(3,4-Dimethylphenyl)sulfonyl]piperazin-1-yl}methyl)naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the corresponding alcohols or amines.
Scientific Research Applications
Medicinal Chemistry:
Materials Science: The naphthalene group could make this compound useful in the development of organic semiconductors or other advanced materials.
Biological Studies: The compound could be used as a probe to study various biological processes, particularly those involving sulfonyl groups.
Mechanism of Action
The mechanism of action for 1-({4-[(3,4-Dimethylphenyl)sulfonyl]piperazin-1-yl}methyl)naphthalen-2-ol would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The sulfonyl group could act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(4-(2,3-dichlorophenyl)piperazin-1-yl)butane: Another piperazine derivative with potential pharmaceutical applications.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: A compound with a similar piperazine structure, used in antibacterial research.
Uniqueness
1-({4-[(3,4-Dimethylphenyl)sulfonyl]piperazin-1-yl}methyl)naphthalen-2-ol is unique due to the combination of its piperazine, sulfonyl, and naphthalene groups. This unique structure could confer specific properties, such as enhanced stability or specific biological activity, making it valuable for various applications .
Properties
IUPAC Name |
1-[[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]methyl]naphthalen-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3S/c1-17-7-9-20(15-18(17)2)29(27,28)25-13-11-24(12-14-25)16-22-21-6-4-3-5-19(21)8-10-23(22)26/h3-10,15,26H,11-14,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNLCCYSGFSAGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=C(C=CC4=CC=CC=C43)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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